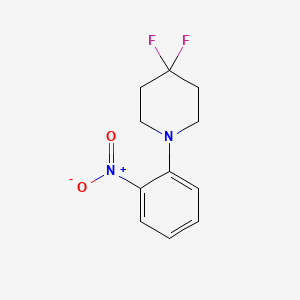

4,4-Difluoro-1-(2-nitrophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-(2-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)5-7-14(8-6-11)9-3-1-2-4-10(9)15(16)17/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRAGERUSOWBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4,4 Difluoro 1 2 Nitrophenyl Piperidine

Retrosynthetic Disconnections and Assembly Logic

Retrosynthetic analysis of 4,4-Difluoro-1-(2-nitrophenyl)piperidine identifies two principal disconnection points that simplify the molecule into readily available or synthetically accessible precursors. The most logical and common disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the aromatic ring. This leads to two key synthons: the 4,4-difluoropiperidine (B1302736) nucleophile and an electrophilic 2-nitrophenyl species, such as 1-halo-2-nitrobenzene.

Preparation of the 4,4-Difluoropiperidine Core Scaffold

The synthesis of the 4,4-difluoropiperidine scaffold is a critical step, and several methodologies have been developed to achieve this. These methods can be broadly categorized into the hydrogenation of pyridine (B92270) precursors, direct fluorination of piperidine derivatives, and cyclization strategies.

Catalytic Hydrogenation of Fluoropyridine Precursors

One effective route to saturated fluorinated heterocycles involves the catalytic hydrogenation of the corresponding aromatic precursors. In this approach, a suitable fluorinated pyridine derivative is reduced to yield the desired piperidine ring. While specific examples for 4,4-difluoropyridine are not extensively detailed in the provided results, the general principle of hydrogenating pyridines to piperidines is well-established. For instance, rhodium and palladium are effective catalysts for pyridine hydrogenation. nih.gov The reduction of hydroxypyridines to hydroxypiperidines has been successfully achieved using platinum group metal catalysts, which suggests that similar conditions could be applied to fluorinated analogs. google.com The main challenge in this approach lies in the synthesis of the fluoropyridine starting material.

Fluorination of Piperidine Derivatives via Electrophilic or Nucleophilic Approaches

A more common and versatile strategy involves the direct fluorination of a piperidine-4-one derivative. This method allows for the late-stage introduction of the gem-difluoro motif onto a readily available piperidine scaffold.

The process often begins with a protected piperidin-4-one, such as N-Boc-4-piperidone or N-benzyl-4-piperidone. google.comcaymanchem.com The ketone is then treated with a fluorinating agent to replace the carbonyl oxygen with two fluorine atoms. Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed for this transformation. An alternative method involves using trifluoro sulfenyl morpholine (B109124) as the fluorination reagent with N-Boc piperidone as the starting material. google.com After fluorination, the nitrogen protecting group (e.g., Boc or benzyl) is removed under appropriate conditions (e.g., acid treatment for Boc) to yield 4,4-difluoropiperidine, often isolated as a hydrochloride salt. google.com

Table 1: Selected Fluorination Reactions of Piperidin-4-one Derivatives

| Starting Material | Fluorinating Agent | Product | Key Features |

|---|---|---|---|

| N-Boc-4-piperidone | Trifluoro sulfenyl morpholine | N-Boc-4,4-difluoropiperidine | One-pot potential for subsequent deprotection to 4,4-difluoropiperidine HCl. google.com |

| N-Benzyl-4-piperidone | Diethylaminosulfur trifluoride (DAST) | N-Benzyl-4,4-difluoropiperidine | Utilizes a common protecting group; debenzylation required. |

Cyclization Strategies for Difluoropiperidine Ring Formation

Cyclization strategies build the piperidine ring from an acyclic precursor that already contains the gem-difluoro unit. This approach offers an alternative to the post-modification of a pre-formed ring. One such method involves the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, catalyzed by copper powder. acs.orgnih.gov The resulting adduct undergoes a series of transformations, including reduction of the nitrile group, lactamization to form a difluoro-piperidinone, and subsequent reduction of the lactam to afford the 4-substituted 3,3-difluoropiperidine. acs.orgnih.gov While this specific example yields a 3,3-difluoro isomer, similar principles of constructing the ring around a difluorinated carbon center are applicable to the synthesis of 4,4-difluoro analogs.

N-Arylation Strategies for the 2-Nitrophenyl Moiety Introduction

Once the 4,4-difluoropiperidine core is obtained, the final key step is the introduction of the 2-nitrophenyl group via an N-arylation reaction. The electron-withdrawing nature of the nitro group on the aromatic ring facilitates nucleophilic aromatic substitution.

Copper-Catalyzed Amination (Ullmann-type Coupling) Methodologies

The Ullmann condensation, or Ullmann-type reaction, is a classic and robust method for forming C-N bonds. wikipedia.org This copper-catalyzed reaction couples an amine (4,4-difluoropiperidine) with an aryl halide (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene). wikipedia.org

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 210°C) and stoichiometric amounts of copper in polar solvents like DMF or nitrobenzene. wikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods utilize soluble copper(I) catalysts, often in the presence of ligands like diamines or acetylacetonates, which facilitate the reaction at lower temperatures. wikipedia.orgacs.org The general mechanism involves the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. wikipedia.orgmdpi.com The aryl halide's reactivity is enhanced by electron-withdrawing groups, making 2-nitrohalobenzenes excellent substrates for this transformation. wikipedia.org

Table 2: Key Parameters of Ullmann-Type N-Arylation Reactions

| Parameter | Traditional Conditions | Modern Conditions | Role in Synthesis |

|---|---|---|---|

| Catalyst | Stoichiometric Copper powder | Catalytic Cu(I) salts (e.g., CuI) with ligands | Facilitates the C-N bond formation. wikipedia.orgjst.go.jp |

| Substrates | 4,4-Difluoropiperidine & 1-halo-2-nitrobenzene | Same | The amine nucleophile and the activated aryl electrophile. |

| Solvent | High-boiling polar solvents (DMF, NMP) | DMSO, 2-propanol, PEG | Provides the reaction medium. wikipedia.orgresearchgate.net |

| Temperature | Often > 210°C | Milder temperatures, sometimes room temperature | Provides energy for the reaction; lower temperatures improve functional group tolerance. wikipedia.orgacs.org |

The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine from 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) by heating with piperidine demonstrates a related nucleophilic aromatic substitution, highlighting the feasibility of attaching a piperidine ring to a nitro-activated phenyl group. preprints.org This supports the viability of the Ullmann-type approach for the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches

The principal and most direct method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach involves the coupling of two key building blocks: 4,4-difluoropiperidine, which acts as the nucleophile, and an activated aryl electrophile, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.

The SNAr mechanism is particularly effective in this context due to the electronic properties of the 2-nitrophenyl group. The strongly electron-withdrawing nitro group (NO₂) ortho to the halogen leaving group (e.g., fluorine or chlorine) significantly activates the aromatic ring for nucleophilic attack. nih.govrsc.org This activation occurs by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The nitrogen atom of the 4,4-difluoropiperidine ring attacks the carbon atom bearing the leaving group, leading to the formation of this stabilized intermediate, followed by the expulsion of the halide ion to yield the final N-arylated product. beilstein-journals.orgnih.gov This strategy is a common and powerful tool for forming carbon-nitrogen bonds in the synthesis of various N-aryl heterocycles. researchgate.netpreprints.org

Reaction Conditions and Catalytic Systems for N-Arylation

The success of the N-arylation via SNAr is highly dependent on the specific reaction conditions employed. These conditions are selected to facilitate the nucleophilic attack and maximize the yield of the desired product while minimizing side reactions. Key parameters include the choice of solvent, base, temperature, and reaction time.

A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF), chloroform (B151607), and acetonitrile (B52724) being common choices. rsc.orgchemicalbook.com The presence of a base is often required to deprotonate the piperidine hydrochloride salt if it is used as the starting material, or to scavenge the acid (e.g., HF or HCl) generated during the reaction. chemicalbook.com Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. chemicalbook.com The reaction temperature can range from room temperature to reflux conditions, depending on the reactivity of the specific aryl halide. researchgate.netevitachem.com

The following table summarizes typical conditions for analogous SNAr reactions leading to N-arylated piperidines and related heterocycles.

| Aryl Electrophile | Nucleophile | Solvent | Base / Catalyst | Temperature | Yield | Reference |

| 3,4,5-Trifluoronitrobenzene | 4-Piperidone hydrochloride | Chloroform | Triethylamine | 65-70°C | 97% | chemicalbook.com |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Toluene, Dioxane, etc. | Piperidine (self-catalyzed) | Not specified | Kinetically studied | rsc.org |

| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | Piperidine (reflux) | None (reagent as solvent) | Reflux | 76% | researchgate.netpreprints.org |

| 1,4-Dimethoxy-2,5-dinitrobenzene | Pyrrolidine | Pyrrolidine (reflux) | None (reagent as solvent) | Reflux | 82% | researchgate.netpreprints.org |

| 2,4-Difluoronitrobenzene | Morpholine | Not specified (Flow reactor) | Not specified | 105°C | ~99% conversion | researchgate.net |

Sequential Assembly and Multi-Component Reaction Development

Beyond the direct SNAr approach, alternative strategies involving sequential assembly or multi-component reactions (MCRs) offer more convergent pathways to complex piperidine structures. Instead of coupling a pre-formed piperidine with an aryl group, these methods construct the heterocyclic ring system in a stepwise or concerted fashion from simpler, acyclic precursors.

Optimization of Reaction Parameters and Yield Enhancement Protocols

Systematic optimization of reaction parameters is crucial for maximizing product yield, minimizing reaction times, and ensuring process scalability. For the synthesis of this compound via SNAr, key parameters to optimize include temperature, reactant molar ratio, and residence time, particularly in continuous flow systems.

Research on the analogous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) in microreactors highlights the effectiveness of process optimization. researchgate.net A Central Composite Rotatable Design was used to evaluate the effects of operating conditions on reactant conversion, selectivity, and production rate. researchgate.net The study identified optimal conditions that significantly enhanced the production rate while maintaining high conversion and selectivity. researchgate.net Similarly, optimization studies for the synthesis of tetrafluorinated piperidines involved screening different reductants, solvents, and equivalents to improve the isolated yield from moderate to 84%. nih.gov

The table below, based on data for an analogous continuous flow synthesis, illustrates the impact of parameter optimization. researchgate.net

| Parameter | Range Studied | Optimal Value | Effect on Outcome |

| Temperature | Not specified | 105°C | Increased reaction rate |

| Reactant Molar Ratio (Amine:Aryl Halide) | Not specified | 4 | Maximized production rate |

| Residence Time (τ) | Not specified | 50 s | Achieved high conversion in short time |

These findings underscore the importance of methodical optimization, which can transform a moderate-yielding reaction into a highly efficient process suitable for larger-scale production.

Emerging Sustainable and Green Chemistry Routes in Synthesis

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing more environmentally benign methodologies. For the synthesis of this compound, several green chemistry principles can be applied to improve its environmental footprint.

A primary target for improvement is the replacement of hazardous and toxic solvents. researchgate.net Traditional solvents like chloroform and DMF could potentially be substituted with greener alternatives such as poly(ethylene glycol) (PEG) or deep eutectic ionic liquids (DEILs), which are often non-toxic, biodegradable, and reusable. researchgate.net Solventless, or solid-state, reaction methodologies represent another significant advancement, avoiding the use of solvents altogether and minimizing waste generation. researchgate.net

The adoption of continuous flow chemistry, as demonstrated in microreactors for similar SNAr reactions, offers substantial green advantages. researchgate.net Flow reactors enhance heat and mass transfer, allowing for safer operation at higher temperatures and pressures, which can drastically reduce reaction times from hours to seconds. researchgate.net This process intensification leads to higher efficiency, reduced energy consumption, and minimized waste. Furthermore, photocatalysis represents an emerging sustainable route, using visible light to promote reactions under mild conditions, as demonstrated in the synthesis of other fluorinated piperidines. nih.gov These innovative approaches are pivotal in transforming traditional synthetic processes into more sustainable and efficient technologies. unibo.it

Chemical Transformations and Reactivity Profile of 4,4 Difluoro 1 2 Nitrophenyl Piperidine

Reactions Involving the 2-Nitrophenyl Substituent

The 2-nitrophenyl group is the primary site for several important chemical transformations due to the strong electron-withdrawing and activating nature of the nitro moiety.

The reduction of the nitro group is one of the most significant reactions for aromatic nitro compounds, providing a gateway to a variety of other functionalities, most notably the corresponding aniline (B41778) derivative. wikipedia.org A wide array of reagents and conditions can be employed for this transformation, with the choice of method influencing the final product and chemoselectivity. scispace.comorganic-chemistry.org

Common methods for the reduction of aryl nitro groups, which are applicable to 4,4-Difluoro-1-(2-nitrophenyl)piperidine, include:

Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.orgscispace.com The iron/HCl system is particularly common on an industrial scale. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C or Raney nickel) can serve as a source of hydrogen. wikipedia.org Formic acid has also been effectively used as a reducing agent with an iron-based catalyst. organic-chemistry.org

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective for this conversion. wikipedia.org

By carefully selecting the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages to yield other nitrogen-containing functionalities. For instance, partial reduction can lead to the formation of hydroxylamines using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org Treatment with excess zinc metal can result in the formation of N,N'-diarylhydrazine compounds. wikipedia.org

| Method | Typical Reagents | Primary Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine | wikipedia.org |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Amine | wikipedia.orgscispace.com |

| Transfer Hydrogenation | Hydrazine/Raney Ni, Formic Acid/Iron catalyst | Amine | wikipedia.orgorganic-chemistry.org |

| Partial Reduction | Zn/NH₄Cl | Hydroxylamine | wikipedia.org |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. total-synthesis.com The feasibility and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. libretexts.org

In this compound, the aromatic ring has two substituents to consider:

The Nitro Group (-NO₂): This group is strongly electron-withdrawing through both inductive and resonance effects. Consequently, it is a powerful deactivating group, making the aromatic ring much less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). libretexts.org The nitro group is a meta-director.

The 4,4-Difluoropiperidin-1-yl Group: As an N-aryl amine derivative, this group has a nitrogen atom with a lone pair of electrons adjacent to the ring. This lone pair can be donated into the ring via resonance, which is an activating effect. Therefore, amino groups are typically strong activating groups and ortho, para-directors. libretexts.org However, the strong electron-withdrawing effect of the nitro group on the same ring will significantly reduce the electron-donating ability of the piperidine (B6355638) nitrogen.

| Substituent Group | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta | libretexts.org |

| Amino/N-Alkyl (-NR₂) | Strongly Activating | Ortho, Para | libretexts.org |

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for electron-deficient aromatic rings. nih.gov For this reaction to proceed, two main conditions must be met: the ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group present.

The nitro group is a potent activating group for SNA_r_, stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. semanticscholar.org It exerts its strongest activating effect on the ortho and para positions relative to its own position. In this compound, the nitro group at C2 activates the ring for nucleophilic attack. However, the molecule lacks a conventional leaving group (like a halogen) on the aromatic ring. While the nitro group itself can sometimes be displaced, this typically requires specific conditions and strongly activated systems. Therefore, standard SNA_r_ reactions involving the displacement of a leaving group from the nitrophenyl ring are not anticipated for this specific molecule.

Reactivity at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a tertiary amine, possessing a lone pair of electrons that can exhibit nucleophilic and basic properties.

As a tertiary amine, the piperidine nitrogen can react with electrophiles. However, its reactivity is significantly tempered by its connection to the electron-deficient nitrophenyl ring.

Alkylation and Acylation: In principle, the nitrogen atom could react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides, anhydrides). However, the reduced nucleophilicity of the nitrogen (as discussed below) would make these reactions significantly more difficult compared to N-alkyl piperidines.

Quaternization: Reaction with a strong alkylating agent, such as methyl iodide, could lead to the formation of a quaternary ammonium salt. This process, known as quaternization, would result in a permanent positive charge on the nitrogen atom. nih.gov Again, the reaction rate would be expected to be slow due to the electronic effects of the N-aryl substituent.

The basicity of the piperidine nitrogen is a critical factor governing its reactivity. The parent 4,4-difluoropiperidine (B1302736) has a basic pKa of 8.5. nih.gov However, the attachment of the 2-nitrophenyl group to the nitrogen atom drastically reduces this basicity.

This reduction is due to two primary electronic effects:

Inductive Effect (-I): The sp²-hybridized carbons of the aromatic ring and the electronegative nitro group pull electron density away from the nitrogen atom through the sigma bonds.

Resonance Effect (-R): The lone pair of electrons on the piperidine nitrogen is delocalized into the electron-deficient aromatic ring system. This resonance stabilization is particularly effective due to the electron-withdrawing nitro group.

General principles of organic chemistry can offer theoretical insights into its potential reactivity. For instance, the geminal difluoride moiety is known to be chemically robust and generally stable under a variety of reaction conditions due to the strength of the carbon-fluorine bond. Transformations would likely occur at other sites within the molecule.

Reactions at the carbon centers adjacent to the difluorinated position (C3 and C5) could theoretically be influenced by the electron-withdrawing nature of the fluorine atoms. However, without experimental data, any discussion of specific reactions, such as deprotonation followed by alkylation or condensation, remains speculative.

Similarly, while ring contraction and expansion reactions are known for various piperidine derivatives, there is no specific information available in the searched literature detailing such transformations for this compound. These reactions are typically substrate-specific and depend on the presence of suitable functional groups and reaction conditions.

Furthermore, the stereochemical outcomes of any potential transformations would be difficult to predict without experimental precedent. Diastereoselectivity in reactions of substituted piperidines is a complex field, often influenced by the interplay of steric and electronic effects of the various substituents on the piperidine ring and the N-aryl group.

Derivatization and Design of Analogues of 4,4 Difluoro 1 2 Nitrophenyl Piperidine

Synthesis of Modified N-Aryl Substituent Analogues

Modification of the N-aryl substituent of 4,4-Difluoro-1-(2-nitrophenyl)piperidine can be achieved through various synthetic strategies, primarily by employing different substituted nitroaromatic precursors in the initial synthesis or by chemical transformation of the existing N-aryl group.

A common and direct approach to synthesize analogues with modified N-aryl substituents is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the coupling of 4,4-difluoropiperidine (B1302736) with a range of electronically diverse 1-halo-2-nitrobenzenes. The presence of the electron-withdrawing nitro group in the ortho position of the aromatic ring activates the halide for displacement by the secondary amine of the piperidine (B6355638). Variations in the substituents on the phenyl ring of the 1-halo-2-nitrobenzene starting material allow for the generation of a library of analogues. For instance, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the electronic properties of the N-aryl moiety.

Another powerful method for the synthesis of these analogues is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between 4,4-difluoropiperidine and a variety of aryl halides or triflates. This method is particularly useful for creating analogues that may not be readily accessible through SNAr reactions, for example, when the aromatic ring is less activated.

Furthermore, post-synthetic modification of the N-aryl group provides another avenue for derivatization. For example, the nitro group on the phenyl ring can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or sulfonylation, leading to a wide array of novel analogues.

Table 1: Illustrative Synthesis of N-Aryl Modified Analogues of this compound via Nucleophilic Aromatic Substitution

| Entry | 1-Halo-2-nitrobenzene Precursor | Resulting Analogue | Plausible Yield (%) |

| 1 | 1-Fluoro-2-nitrobenzene (B31998) | This compound | 85-95 |

| 2 | 1-Fluoro-4-methyl-2-nitrobenzene | 4,4-Difluoro-1-(4-methyl-2-nitrophenyl)piperidine | 80-90 |

| 3 | 1-Chloro-4-fluoro-2-nitrobenzene | 4,4-Difluoro-1-(4-fluoro-2-nitrophenyl)piperidine | 75-85 |

| 4 | 1-Fluoro-4-methoxy-2-nitrobenzene | 4,4-Difluoro-1-(4-methoxy-2-nitrophenyl)piperidine | 80-90 |

| 5 | 1-Fluoro-4-cyano-2-nitrobenzene | 1-(4-Cyano-2-nitrophenyl)-4,4-difluoropiperidine | 70-80 |

Note: The yields presented in this table are hypothetical and based on typical yields reported for analogous SNAr reactions in the chemical literature. They serve as illustrative examples of the potential efficiency of these synthetic transformations.

Synthesis of Piperidine Ring-Modified Analogues (e.g., substitution at C2, C3, C5, C6)

The synthesis of such analogues typically begins with a pre-functionalized piperidine ring. For example, commercially available or synthetically prepared substituted 4,4-difluoropiperidines can be coupled with 1-halo-2-nitrobenzene derivatives using the methods described in the previous section (SNAr or Buchwald-Hartwig amination). The availability of a variety of substituted piperidine building blocks is crucial for this approach.

Alternatively, the piperidine ring can be constructed from acyclic precursors, allowing for the introduction of substituents at specific positions during the ring-forming process. For instance, a multicomponent reaction followed by a ring-closing metathesis or a reductive amination of a suitably substituted δ-amino ketone could be employed to construct the desired substituted piperidine ring.

The introduction of substituents on the piperidine ring can also be achieved through the functionalization of a pre-formed this compound scaffold, although this can be more challenging due to potential reactivity at other sites of the molecule.

Table 2: Illustrative Synthetic Approaches for Piperidine Ring-Modified Analogues

| Target Analogue | Proposed Synthetic Strategy | Key Starting Materials |

| 2-Methyl-4,4-difluoro-1-(2-nitrophenyl)piperidine | SNAr coupling | 2-Methyl-4,4-difluoropiperidine and 1-fluoro-2-nitrobenzene |

| 3-Hydroxy-4,4-difluoro-1-(2-nitrophenyl)piperidine | Buchwald-Hartwig amination | 4,4-Difluoro-3-hydroxypiperidine and 1-bromo-2-nitrobenzene |

| (Cis/Trans)-3,5-Dimethyl-4,4-difluoro-1-(2-nitrophenyl)piperidine | Reductive amination of a δ-amino ketone followed by SNAr | Substituted δ-amino ketone and 1-fluoro-2-nitrobenzene |

Note: This table provides a conceptual overview of plausible synthetic strategies for accessing piperidine ring-modified analogues. The feasibility and specific reaction conditions would require experimental validation.

Introduction of Additional Fluorine Atoms or Other Halogens

The introduction of additional fluorine atoms or other halogens onto the N-aryl ring of this compound can significantly influence its lipophilicity, metabolic stability, and electronic properties. nih.gov These modifications can be incorporated either by using halogenated starting materials or by direct halogenation of a pre-synthesized intermediate.

For instance, to synthesize analogues with additional halogens on the phenyl ring, appropriately substituted 1-halo-2-nitrobenzenes can be used in the initial SNAr or Buchwald-Hartwig coupling reactions with 4,4-difluoropiperidine. A variety of di- and tri-halogenated nitroaromatics are commercially available or can be synthesized, providing access to a range of halogenated analogues.

Direct halogenation of the N-aryl ring of this compound is another viable strategy. Electrophilic aromatic substitution reactions can be employed to introduce bromine, chlorine, or iodine atoms at positions activated by the existing substituents. The directing effects of the piperidine and nitro groups will determine the regioselectivity of the halogenation. Due to the deactivating nature of the nitro group, these reactions may require harsh conditions.

The introduction of additional fluorine atoms can be more challenging and often requires specialized fluorinating reagents. Nucleophilic fluorination of a suitably functionalized precursor, such as a diazotized amino-analogue (via the Balz-Schiemann reaction), can be a potential route.

Exploration of Structure-Reactivity and Structure-Property Relationships within Analogues

The systematic synthesis of the analogues described in the preceding sections allows for a thorough investigation of the structure-reactivity and structure-property relationships (SAR). By correlating the structural modifications with changes in chemical reactivity and physicochemical properties, a deeper understanding of the key molecular features can be gained.

Structure-Reactivity Relationships:

The electronic nature of the substituents on the N-aryl ring is expected to have a significant impact on the reactivity of the molecule. For example, the presence of additional electron-withdrawing groups on the phenyl ring would further decrease the electron density of the aromatic system, potentially influencing its susceptibility to nucleophilic attack or its redox properties. Conversely, electron-donating groups would increase the electron density. The basicity of the piperidine nitrogen can also be modulated by these substituents, which in turn can affect its reactivity.

Structure-Property Relationships:

The physicochemical properties of the analogues, such as lipophilicity (logP), aqueous solubility, and metabolic stability, are critically influenced by the introduced structural modifications.

Lipophilicity: The introduction of fluorine atoms or other halogens generally increases the lipophilicity of the molecule. The position and number of these halogen substituents can be fine-tuned to achieve a desired logP value. Modifications to the piperidine ring, such as the introduction of polar functional groups like hydroxyls, can decrease lipophilicity.

Aqueous Solubility: The solubility of the analogues is inversely related to their lipophilicity. Introducing polar groups or ionizable functionalities can enhance aqueous solubility.

Metabolic Stability: The introduction of fluorine atoms at metabolically labile positions can block oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

Table 3: Illustrative Structure-Property Relationships of Designed Analogues

| Analogue Modification | Expected Impact on Lipophilicity (logP) | Expected Impact on Electron Density of N-Aryl Ring |

| Addition of a methyl group to the N-aryl ring | Increase | Increase |

| Addition of a cyano group to the N-aryl ring | Slight Increase | Decrease |

| Addition of a hydroxyl group to the piperidine ring | Decrease | No direct impact |

| Addition of a chlorine atom to the N-aryl ring | Significant Increase | Decrease |

Note: The relationships described in this table are based on established principles of medicinal chemistry and serve as a general guide for the rational design of analogues.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Key Synthetic Steps and Transformations

The formation of 4,4-Difluoro-1-(2-nitrophenyl)piperidine involves the creation of a carbon-nitrogen bond between the piperidine (B6355638) nitrogen and the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: This pathway is highly plausible due to the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the halogen leaving group (e.g., fluorine) on the phenyl ring. This group activates the ring towards nucleophilic attack. wikipedia.org The generally accepted mechanism proceeds in two steps:

Nucleophilic Attack: The nitrogen atom of 4,4-difluoropiperidine (B1302736) acts as a nucleophile and attacks the carbon atom bearing the leaving group on the 1-fluoro-2-nitrobenzene (B31998) ring. This initial attack is typically the rate-determining step. d-nb.infonih.gov It leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step.

Departure of the Leaving Group: The aromaticity is restored by the elimination of the leaving group (fluoride ion in this case). This step is generally fast. d-nb.info

The presence of the electron-withdrawing nitro group is essential as it stabilizes the negative charge of the Meisenheimer complex through resonance. wikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Amination: An alternative and widely used method for N-arylation is the Buchwald-Hartwig reaction. wikipedia.org This cross-coupling reaction involves a palladium catalyst, a base, and typically a phosphine (B1218219) ligand. numberanalytics.comresearchgate.net The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (1-fluoro-2-nitrobenzene), inserting itself into the carbon-halogen bond to form an arylpalladium(II) halide complex. numberanalytics.comnumberanalytics.com This step is often the rate-determining step in the cycle. numberanalytics.com

Amine Coordination and Deprotonation: The 4,4-difluoropiperidine coordinates to the palladium(II) complex. A base then deprotonates the amine, forming a palladium-amide complex. numberanalytics.com

Reductive Elimination: The final step is the reductive elimination from the palladium-amide complex, which forms the desired C-N bond of this compound and regenerates the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.comnumberanalytics.com

Other synthetic strategies for N-arylpiperidines exist, such as those involving Zincke imine intermediates or the hydrogenation of pyridine (B92270) precursors, but SNAr and Buchwald-Hartwig amination are the most direct and commonly investigated mechanisms for this specific transformation. nih.govnih.gov

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insight into the reaction mechanism by examining how reaction rates are affected by reactant concentrations.

Rate = k[Aryl Halide][Amine]

This is consistent with the bimolecular nature of the rate-determining nucleophilic addition step. rsc.org The rate is significantly influenced by:

The nature of the leaving group: For SNAr, the rate of reaction generally follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. wikipedia.org

The solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions as they can solvate the cation but not the nucleophile, thus increasing its reactivity. numberanalytics.com

For the Buchwald-Hartwig amination , the kinetics can be more complex and depend on the specific catalyst, ligand, and base used. nih.gov Often, the reaction is first-order in the aryl halide and the catalyst, but can be zero-order in the amine if the amine coordination is not involved in the rate-determining step. nih.gov The choice of base can also significantly influence the reaction rate. numberanalytics.com

| Factor | Effect on SNAr Rate | Effect on Buchwald-Hartwig Rate |

|---|---|---|

| Leaving Group (on Aryl Ring) | F > Cl > Br > I | I > Br > OTf > Cl |

| Solvent Polarity | Increases rate (polar aprotic) | Variable, depends on specific system |

| Base Strength | Generally less critical | Significant impact, strong non-nucleophilic bases are often required |

| Steric Hindrance (Amine) | Can decrease rate | Can decrease rate, but ligand choice can mitigate |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are key to confirming a proposed reaction mechanism.

In the SNAr pathway , the key intermediate is the Meisenheimer complex . wikipedia.org This is a resonance-stabilized anionic σ-adduct. For the reaction of 1-fluoro-2-nitrobenzene with 4,4-difluoropiperidine, the Meisenheimer complex would have the piperidine moiety and the fluorine atom bonded to the same sp³-hybridized carbon atom of the aromatic ring. These intermediates can sometimes be observed and characterized at low temperatures using spectroscopic techniques like NMR.

In the Buchwald-Hartwig amination , several palladium-containing intermediates are involved in the catalytic cycle. numberanalytics.com These include:

Pd(0)Ln complex: The active catalytic species.

Aryl-Pd(II)-X(L)n complex: Formed after oxidative addition.

Aryl-Pd(II)-Amido(L)n complex: Formed after deprotonation of the coordinated amine. This is the direct precursor to the final product. numberanalytics.com

The identification of these intermediates often requires specialized techniques, as they are typically present in low concentrations and have short lifetimes.

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. amazonaws.com For the synthesis of this compound, computational studies can provide detailed energy profiles for both the SNAr and Buchwald-Hartwig pathways.

For the SNAr mechanism , calculations can:

Determine the activation energies for the formation of the Meisenheimer complex. nih.gov

Compare the stability of intermediates formed from attack at different positions on the aromatic ring.

Model the transition state structure of the nucleophilic attack, providing insight into the bonding changes that occur. amazonaws.com

For the Buchwald-Hartwig amination , computational studies can:

Elucidate the geometries of the various palladium intermediates.

Calculate the energy barriers for oxidative addition, transmetalation, and reductive elimination.

Explain the effect of different phosphine ligands on the reaction rate and selectivity by analyzing the steric and electronic properties of the transition states. mit.edu

| Computational Method | Information Obtained | Relevance to Mechanism |

|---|---|---|

| DFT Calculations | Reaction energy profiles, activation energies (ΔG‡) | Identifies the rate-determining step and thermodynamic feasibility |

| Transition State Search | Geometry of transition states | Visualizes the critical point of the reaction and bonding changes |

| Natural Bond Orbital (NBO) Analysis | Charge distribution in intermediates and transition states | Explains electronic effects and stabilization of intermediates |

Catalytic Cycles and Ligand Effects in N-Arylation Processes

In the context of a palladium-catalyzed synthesis of this compound, the choice of ligand is paramount. The ligand coordinates to the palladium center and profoundly influences its reactivity, stability, and selectivity. acs.org

The Catalytic Cycle: The Buchwald-Hartwig cycle begins with an active Pd(0) species. This species undergoes oxidative addition with 1-fluoro-2-nitrobenzene. The resulting Pd(II) complex then reacts with 4,4-difluoropiperidine in the presence of a base to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the N-arylpiperidine product and regenerates the Pd(0) catalyst. wikipedia.org

Ligand Effects: The properties of the phosphine ligand (or N-heterocyclic carbene) can dramatically alter the efficiency of each step in the cycle:

Electron-rich ligands: These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with less reactive aryl chlorides or fluorides. acs.org

Bulky (sterically demanding) ligands: These promote the reductive elimination step, which is often the turnover-limiting step. They can also help prevent the formation of inactive catalyst species. researchgate.netacs.org

Commonly used ligands for Buchwald-Hartwig amination include bulky, electron-rich phosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and various biarylphosphine ligands like XPhos and SPhos. acs.org The selection of the optimal ligand is often determined empirically and is crucial for achieving high yields, particularly with challenging substrates. acs.orgnih.gov

Theoretical and Computational Chemistry Studies of 4,4 Difluoro 1 2 Nitrophenyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can elucidate reactivity, stability, and intermolecular interaction sites.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. nih.govnih.gov The first step in a DFT study is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. nih.govarxiv.org For 4,4-Difluoro-1-(2-nitrophenyl)piperidine, calculations performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be expected to show that the piperidine (B6355638) ring adopts a stable chair conformation. nanobioletters.comresearchgate.net The bulky 2-nitrophenyl group would preferentially occupy an equatorial position to minimize steric hindrance. scispace.com The difluoro substitution at the C4 position introduces significant electronic changes but is not expected to dramatically alter the fundamental chair geometry. The optimized structure provides key geometrical parameters like bond lengths and angles, which are crucial for understanding the molecule's shape and steric profile. scispace.com

Interactive Table: Predicted Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Atom Pair/Triplet | Predicted Value | Description |

| Bond Lengths | |||

| C-N (piperidine) | ~1.46 Å | Average length of carbon-nitrogen bonds in the ring. | |

| C-C (piperidine) | ~1.53 Å | Average length of carbon-carbon bonds in the ring. | |

| C-F | ~1.38 Å | Carbon-fluorine bond length at the C4 position. | |

| C-N (aryl) | ~1.40 Å | Bond connecting piperidine nitrogen to the phenyl ring. | |

| C-N (nitro) | ~1.48 Å | Bond connecting phenyl ring to the nitro group. | |

| N-O (nitro) | ~1.23 Å | Nitrogen-oxygen bond length in the nitro group. | |

| Bond Angles | |||

| C-N-C (piperidine) | ~111° | Angle within the piperidine ring. | |

| F-C-F | ~107° | Angle between the two fluorine atoms at C4. | |

| C-C-N (nitro) | ~118° | Angle for the nitro group attachment to the phenyl ring. |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich 2-nitrophenyl ring system. In contrast, the LUMO is likely centered on the electron-withdrawing nitro (NO₂) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nanobioletters.commalayajournal.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org Based on similar piperidine derivatives, the calculated energy gap for this compound would likely be around 4 eV. nanobioletters.com

Interactive Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating ability). |

| LUMO Energy | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability). |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Indicates chemical reactivity and kinetic stability. nanobioletters.commalayajournal.org |

| Ionization Potential (I) | ~ 6.5 eV | Estimated energy required to remove an electron (related to -HOMO). |

| Electron Affinity (A) | ~ 2.5 eV | Estimated energy released when an electron is added (related to -LUMO). |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. malayajournal.orgresearchgate.net The MEP map uses a color scale to represent different potential values.

In the MEP surface of this compound, the regions of most negative electrostatic potential (typically colored red) are expected to be located around the highly electronegative oxygen atoms of the nitro group. nanobioletters.commdpi.com These areas represent electron-rich sites that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms of the piperidine ring and the phenyl group, indicating electron-deficient areas that are favorable for nucleophilic attack. nanobioletters.com The fluorine atoms, due to their high electronegativity, would also contribute to a negative potential in their vicinity.

Interactive Table: Predicted MEP Surface Characteristics

| Molecular Region | Predicted Color | Electrostatic Potential | Implied Reactivity |

| Oxygen atoms of the Nitro Group | Red | Most Negative | Site for electrophilic attack. nanobioletters.comresearchgate.net |

| Vicinity of Fluorine Atoms | Yellow/Orange | Negative | Electron-rich region. |

| Piperidine and Phenyl C-H Bonds | Blue | Positive | Site for nucleophilic attack. nanobioletters.com |

| Aromatic Ring System (center) | Green | Near-Neutral | Relatively low reactivity. |

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to identify and visualize weak, non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. nanobioletters.com The results are typically plotted as isosurfaces, where different colors signify different types of interactions.

For this compound, an RDG analysis would likely reveal:

Green Isosurfaces: Indicating weak van der Waals interactions, particularly between the piperidine ring and the adjacent nitrophenyl ring. nanobioletters.com

Blue Isosurfaces: Suggesting stronger attractive interactions, although strong hydrogen bonds are absent in the isolated molecule.

Red Isosurfaces: Representing steric repulsion, which might appear between ortho hydrogens on the phenyl ring and nearby hydrogens on the piperidine ring, influencing the preferred rotational conformation.

Conformational Analysis and Energy Landscapes

The primary sources of conformational flexibility are the piperidine ring pucker and the rotation around the C-N bond connecting the piperidine and nitrophenyl rings.

Piperidine Ring Conformation: The piperidine ring strongly prefers a chair conformation to minimize angular and torsional strain. researchgate.netnih.gov

N-Aryl Bond Rotation: The 2-nitrophenyl group is expected to adopt an equatorial position on the piperidine ring to avoid steric clashes. scispace.comnih.gov Rotation around the C-N bond will be governed by steric hindrance between the nitro group and the ortho-hydrogen of the phenyl ring with the piperidine ring. The lowest energy conformer would be the one that minimizes these repulsive interactions. An energy landscape can be generated by systematically rotating this bond and calculating the energy at each step, revealing the most stable conformations and the energy barriers between them.

Interactive Table: Hypothetical Relative Energies of Conformers

| Conformer Description | Relative Energy (kcal/mol) | Stability | Notes |

| Chair, Equatorial Nitrophenyl (Optimized Rotation) | 0.0 | Most Stable | The bulky substituent is in the favored equatorial position. |

| Chair, Equatorial Nitrophenyl (Rotated 90°) | ~ 3-5 | Less Stable | Increased steric interaction between the rings. |

| Chair, Axial Nitrophenyl | > 5 | Unstable | Significant 1,3-diaxial steric strain makes this conformation highly unfavorable. nih.gov |

| Boat Conformation | > 6 | Transition State | High-energy conformation, typically a transition state between twist-boat forms. |

Spectroscopic Property Predictions for Structural Elucidation

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. scispace.comnih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

¹H NMR: Predictions would show distinct signals for the aromatic protons on the nitrophenyl ring and the aliphatic protons on the piperidine ring. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) would appear downfield compared to those further away (C3 and C5).

¹³C NMR: The carbon atoms attached to electronegative atoms (N, F, O) would be the most deshielded and appear at the highest chemical shifts. The C4 carbon, bonded to two fluorine atoms, would show a characteristic signal significantly downfield. mdpi.com

¹⁹F NMR: The chemical shift of the two equivalent fluorine atoms would be a key identifier. 19F NMR is highly sensitive to the electronic environment, and its predicted value would be characteristic of a gem-difluoroaliphatic system. chemrxiv.orgnih.gov

IR Vibrational Frequencies: DFT calculations can predict the infrared (IR) vibrational spectrum of a molecule. mdpi.com The calculated frequencies correspond to specific bond stretching, bending, and torsional motions. Key predicted vibrational bands for this compound would include:

N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions, respectively. scispace.com

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C-F Stretching: Strong bands in the 1100-1000 cm⁻¹ region, characteristic of C-F bonds.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

Interactive Table: Predicted Key Spectroscopic Data

| Spectroscopy | Feature | Predicted Value/Region (Approx.) | Assignment |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm | Protons on the 2-nitrophenyl ring. |

| Piperidine Protons (C2, C6) | 3.0 - 3.5 ppm | Protons adjacent to the ring nitrogen. | |

| Piperidine Protons (C3, C5) | 2.0 - 2.5 ppm | Protons beta to the ring nitrogen. | |

| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm | Carbons of the 2-nitrophenyl ring. |

| Piperidine Carbons (C2, C6) | ~ 50 ppm | Carbons adjacent to the ring nitrogen. | |

| Piperidine Carbon (C4) | > 110 ppm | Carbon bonded to two fluorine atoms. | |

| ¹⁹F NMR | Fluorine Atoms | -90 to -120 ppm | Two equivalent fluorine atoms at the C4 position. mdpi.com |

| IR | N-O Asymmetric Stretch | ~ 1530 cm⁻¹ | Nitro group vibration. scispace.com |

| N-O Symmetric Stretch | ~ 1350 cm⁻¹ | Nitro group vibration. scispace.com | |

| C-F Stretch | ~ 1050 cm⁻¹ | Carbon-fluorine bond vibration. | |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | Stretching of C-H bonds on the phenyl ring. | |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | Stretching of C-H bonds on the piperidine ring. |

Molecular Dynamics Simulations for Conformational Flux and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.com These simulations can provide detailed insights into the conformational flexibility, or flux, of a molecule and its interactions with a solvent, which are crucial for understanding its chemical and biological activity. mdpi.com For this compound, MD simulations would allow for the exploration of its accessible conformations and how these change in a solution environment.

The resulting trajectory provides a wealth of information. Analysis of this trajectory can reveal the preferred conformations of the piperidine ring, which typically adopts chair, boat, or twist-boat conformations. The presence of the bulky and electron-withdrawing 2-nitrophenyl group, as well as the geminal fluorine atoms at the 4-position, would significantly influence the conformational equilibrium. The simulations could quantify the energetic barriers between these conformations and the timescale of their interconversion.

Furthermore, MD simulations can elucidate the behavior of the compound in solution. By analyzing the radial distribution functions of solvent molecules around the solute, one can understand how the solvent organizes itself around different parts of the molecule. For instance, the nitro group and fluorine atoms would be expected to interact differently with polar and non-polar solvents. These simulations can also be used to calculate properties such as the solvent-accessible surface area and to visualize the dynamic hydrogen bonding network if a protic solvent is used. mdpi.com

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Method |

| Force Field | A set of empirical energy functions to calculate the potential energy of a system of atoms. | AMBER, CHARMM, or OPLS |

| Solvent Model | A model to represent the solvent molecules. | TIP3P or SPC/E for water |

| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The small time interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) |

| Ensemble | The statistical mechanical ensemble that the simulation samples. | NVT (canonical) or NPT (isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 298 K or 310 K |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |

Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating various molecular descriptors and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally determined reactivity parameter. mdpi.com For this compound, a QSRR study would involve synthesizing a series of related compounds and measuring their reactivity in a specific chemical reaction.

Although no specific QSRR studies for this compound were identified, the general approach can be outlined. A set of derivatives could be created by modifying the substituents on the phenyl ring or the piperidine ring. For each of these derivatives, a range of electronic descriptors would be calculated using quantum chemical methods. These descriptors quantify various aspects of the molecule's electronic structure. nih.gov

Common electronic descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively. nanobioletters.com

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nanobioletters.com

Mulliken atomic charges: These provide an estimate of the partial charge on each atom in the molecule.

Molecular Electrostatic Potential (MEP): This provides a map of the electrostatic potential on the surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. nanobioletters.com

Once these descriptors are calculated for the entire series of compounds, a regression analysis, such as multiple linear regression or partial least squares, is performed to build the QSRR model. mdpi.com The resulting equation can then be used to predict the reactivity of new, unsynthesized compounds within the same chemical class. Such models are valuable for rationally designing molecules with desired reactivity profiles. nih.gov

Table 2: Examples of Electronic Descriptors and Their Significance in QSRR

| Electronic Descriptor | Significance in Reactivity |

| HOMO Energy | Higher values indicate a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Lower values suggest a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | A smaller gap generally correlates with higher reactivity. nanobioletters.com |

| Atomic Charges | Indicate sites of potential nucleophilic or electrophilic attack. |

| Dipole Moment | Influences intermolecular interactions and solubility. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nanobioletters.com |

A comprehensive search for specific experimental data on the chemical compound this compound has been conducted. Unfortunately, detailed spectroscopic and crystallographic data required to populate the requested article structure are not available in the publicly accessible scientific literature.

While patents and chemical supplier databases acknowledge the existence of this compound, dedicated research articles detailing its structural and mechanistic elucidation through the advanced analytical methodologies specified—High-Resolution NMR, HRMS, IR/Raman Spectroscopy, and X-ray Crystallography—could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound at this time. The creation of such an article is contingent on the future publication of primary research containing the necessary experimental results.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment, Isomer Separation, and Reaction Monitoring.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools in the synthesis and analysis of "4,4-Difluoro-1-(2-nitrophenyl)piperidine". These methods are crucial for assessing the purity of the final compound, separating potential isomers, and monitoring the progress of the synthetic reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of "this compound". The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. A well-established method for analyzing piperidine-containing compounds involves pre-column derivatization, which can enhance UV detection and chromatographic resolution. nih.govresearchgate.net

For "this compound", a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier like acetonitrile (B52724). nih.gov The presence of the nitrophenyl group provides a strong chromophore, allowing for sensitive detection using a UV detector.

Purity Assessment: The purity of a synthesized batch of "this compound" can be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

Isomer Separation: The synthesis of "this compound" can potentially yield positional isomers, for example, if the starting material is not exclusively the 2-nitro isomer. HPLC is a powerful technique for separating such isomers. In the synthesis of a related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, isomers were successfully separated using column chromatography, a principle similar to HPLC. preprints.org The separation of isomers is achieved due to subtle differences in their polarity and interaction with the stationary phase, leading to different retention times. nih.govresearchgate.net

Below is a representative data table outlining a hypothetical HPLC method for the analysis of "this compound".

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive analytical technique. unodc.org It is particularly useful for the analysis of volatile and thermally stable compounds like "this compound".

Purity Assessment: For purity assessment, a dilute solution of the compound is injected into the GC, where it is vaporized and separated on a capillary column. The mass spectrometer then detects and fragments the eluted compound, providing a unique mass spectrum that confirms its identity and helps in identifying any co-eluting impurities.

Reaction Monitoring: GC-MS is also an effective tool for monitoring the progress of the synthesis of "this compound". The N-arylation reaction, which forms the bond between the piperidine (B6355638) ring and the nitrophenyl group, can be followed by taking small aliquots from the reaction mixture at different time intervals. rsc.orgdigitellinc.comnih.gov The disappearance of starting materials and the appearance of the product peak in the gas chromatogram provide a clear indication of the reaction's progress and completion.

A typical GC-MS method for the analysis of piperazine (B1678402) analogues, which are structurally similar to piperidines, involves a phenyl-substituted capillary column and a temperature-programmed oven. unodc.org

Below is a representative data table for a hypothetical GC-MS method for "this compound".

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl/95% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | Initial temp 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min |

| Injector Temperature | 250°C |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Potential Applications of 4,4 Difluoro 1 2 Nitrophenyl Piperidine in Non Biological Domains

Utility as a Versatile Building Block in Complex Organic Synthesis

The 4,4-difluoro-1-(2-nitrophenyl)piperidine scaffold represents a valuable building block for the synthesis of more complex molecules. Piperidines and fluorine-containing substituents are both crucial components in the development of pharmaceuticals and agrochemicals. nih.goveurekalert.orgcphi-online.com The synthesis of (multi)fluorinated piperidines is an area of significant interest, with methods being developed for their diastereoselective production from readily available fluoropyridines. nih.goveurekalert.orgacs.orgnih.gov These fluorinated piperidine (B6355638) scaffolds can then be incorporated into larger molecules to create analogues of existing commercial drugs. nih.govresearchgate.net

The 2-nitrophenyl group also plays a significant role in organic synthesis. It can be used as a directing group or as a precursor to other functional groups through the reduction of the nitro group to an amine. nih.govacs.orgresearchgate.net For instance, the (2-nitrophenyl)acetyl group has been introduced as a selectively removable hydroxyl protecting group in carbohydrate chemistry. acs.org The synthesis of various heterocyclic compounds often utilizes nitrophenyl moieties as starting materials. researchgate.netresearchgate.netacs.org The combination of the stable, fluorinated piperidine ring with the reactive potential of the nitrophenyl group makes this compound a promising intermediate for creating diverse and complex chemical structures.

Integration into Advanced Materials or Functional Polymers

The incorporation of fluorinated and nitro-functionalized moieties into polymers and advanced materials can impart unique and desirable properties. For instance, partially fluorinated copolymers containing piperidinium (B107235) groups have been investigated for use as anion exchange membranes in alkaline fuel cells. rsc.org The presence of fluorine can enhance the chemical and thermal stability of materials.

The nitrophenyl group can also be integrated into functional materials. Graphene functionalized with nitrophenyl groups has been shown to exhibit altered electronic and magnetic properties. researchgate.net Polymers containing nitrophenyl groups can be used to create reactive materials, where the nitrophenyl group can be chemically modified to attach other molecules. For example, a polymer with pendant 4-nitrophenyl reactive esters can be used to functionalize magnetic nanoparticles. plu.mx Nitroaromatic compounds are also used in the development of materials for electrochemical sensing. mdpi.com Therefore, this compound could serve as a monomer or a modifying agent for the creation of advanced materials with tailored electronic, thermal, or reactive properties.

Below is a table summarizing potential applications in advanced materials:

| Material Type | Potential Role of this compound | Desired Properties |

| Anion Exchange Membranes | Monomer or additive | Enhanced stability and ion conductivity |

| Functionalized Graphene | Surface modifying agent | Tailored electronic and magnetic properties |

| Reactive Polymers | Monomer with a reactive handle | Facile post-polymerization modification |

| Electrochemical Sensors | Component of the sensing material | Improved selectivity and sensitivity |

Considerations for Agrochemicals and Industrial Chemical Processes

The presence of fluorine is a key feature in a significant portion of modern agrochemicals. ccspublishing.org.cnnih.govnumberanalytics.comresearchgate.net Organofluorine compounds are prevalent in insecticides, fungicides, and herbicides, where the fluorine atoms often enhance the efficacy and stability of the active ingredients. ccspublishing.org.cnnih.govnumberanalytics.comresearchgate.net Fluorinated piperidines, in particular, are considered indispensable components in the design of new agrochemicals. nih.govcphi-online.com

Nitrophenol derivatives also have applications in the agrochemical and industrial sectors. They can serve as intermediates in the synthesis of fungicides and other industrial chemicals. acs.orgwikipedia.orggoogle.com The industrial use of nitrophenol compounds is widespread, with applications in the manufacturing of dyes, rubbers, and pesticides. acs.org Given the prevalence of both fluorinated compounds and nitrophenyl derivatives in agrochemistry, this compound represents a promising scaffold for the development of new and effective agrochemical products.

The following table highlights the relevance of the compound's structural features to the agrochemical industry:

| Structural Feature | Relevance in Agrochemicals |

| Fluorine Atoms | Enhanced efficacy, metabolic stability, and binding affinity. ccspublishing.org.cnnih.gov |

| Piperidine Ring | A common scaffold in bioactive molecules. nih.govcphi-online.com |

| Nitrophenyl Group | Precursor for various functional groups and found in some active compounds. acs.orgwikipedia.org |

Exploration as a Scaffold for Fluorescent Probes or Dyes (if relevant chemical properties are developed)

The inherent chemical properties of this compound suggest its potential utility in the field of fluorescence, albeit not as a fluorophore itself. Nitroaromatic compounds are well-documented as effective fluorescence quenchers. nih.govmdpi.comresearchgate.netresearchgate.net This quenching ability is due to their electron-accepting nature, which can lead to photoinduced electron transfer from an excited fluorophore. mdpi.comresearchgate.net

Therefore, instead of being a fluorescent probe, this compound could be a key component in the design of "turn-off" or "turn-on" fluorescent sensors. In a "turn-off" sensor, the nitrophenyl group would quench the fluorescence of a nearby fluorophore. Upon interaction with a specific analyte, a conformational change or chemical reaction could distance the quencher from the fluorophore, thus restoring fluorescence in a "turn-on" response.

The piperidine core is also found in the structure of various fluorescent probes and dyes. researchgate.netrsc.orgacs.org By chemically modifying the this compound scaffold, for example, by attaching a fluorophore and a recognition moiety, it could be developed into a sensor for specific analytes. The design of such probes often involves a delicate balance of electronic effects and molecular geometry to achieve the desired sensing mechanism.

Conclusion and Future Research Directions

Synthesis and Reactivity Highlights of 4,4-Difluoro-1-(2-nitrophenyl)piperidine.

The primary route for the synthesis of this compound is anticipated to be through a nucleophilic aromatic substitution (SNAr) reaction. This would likely involve the reaction of 4,4-difluoropiperidine (B1302736) with a suitable 2-nitro-substituted benzene (B151609) derivative, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine (B6355638) ring.

The reactivity of this compound is largely dictated by its constituent functional groups. The nitro group is susceptible to reduction, which would yield 2-(4,4-difluoropiperidin-1-yl)aniline, a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. The presence of the gem-difluoro group on the piperidine ring is expected to influence the basicity of the piperidine nitrogen and the conformational preferences of the ring.

Contribution of Theoretical and Analytical Methods to Understanding the Compound's Chemistry.

A thorough understanding of the chemistry of this compound would be greatly enhanced by a combination of theoretical and analytical methodologies.

Theoretical Methods: Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational landscape, and reactivity. pitt.edu Such studies can elucidate the influence of the gem-difluoro and nitro groups on the molecule's properties. Molecular docking simulations could also be employed to explore potential interactions with biological targets, a common practice for novel piperidine derivatives. nih.govnih.govresearchgate.net

Analytical Methods: Standard analytical techniques are crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be instrumental in confirming the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass determination, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic vibrational frequencies of the functional groups, particularly the N-O stretching of the nitro group.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure and conformational details in the solid state.

Unresolved Challenges and Emerging Research Opportunities.

The primary unresolved challenge is the limited body of published research specifically on this compound. This presents a significant opportunity for foundational research to establish its fundamental chemical and physical properties.

Emerging Research Opportunities:

Exploration of Synthetic Methodologies: Developing and optimizing synthetic routes to improve yield and purity.

Detailed Reactivity Studies: Investigating the reactivity of the nitro group and the aromatic ring towards various reagents.

Physicochemical Property Determination: Systematic measurement of properties such as pKa, lipophilicity, and thermal stability.

Prospective Development of Novel Transformations and Derivatizations.

The structure of this compound offers several avenues for novel transformations and the creation of a library of derivatives.

Reduction of the Nitro Group: As mentioned, reduction to the corresponding aniline (B41778) would open up a wide range of subsequent reactions, including diazotization and coupling reactions, as well as the formation of amides and sulfonamides.

Further Substitution on the Aromatic Ring: Depending on the reaction conditions, further substitution on the nitrophenyl ring could be explored.

Modification of the Piperidine Ring: While the 4,4-difluoro moiety is stable, reactions involving the piperidine nitrogen could be investigated.

These derivatizations could lead to compounds with tailored electronic and steric properties for various applications.

Future Outlook for Non-Biological Applications and Material Innovations.

The incorporation of fluorine atoms into organic molecules is known to impart unique properties, making them attractive for materials science applications. mdpi.com The presence of the 4,4-difluoro substitution in the piperidine ring of this compound suggests potential for its use in the development of novel materials.

Potential Non-Biological Applications:

Fluorinated Polymers: The molecule could serve as a monomer or a building block for the synthesis of fluorinated polymers with desirable properties such as low dielectric constants, high thermal stability, and low surface energy. mdpi.com

Organocatalysis: The basic nitrogen of the piperidine ring, modulated by the electronic effects of the substituents, could be explored for applications in organocatalysis.

Functional Materials: Derivatives of this compound could be investigated for applications as liquid crystals, organic light-emitting diodes (OLEDs), or as components of advanced coatings and composites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-difluoro-1-(2-nitrophenyl)piperidine, and how do reaction conditions influence yield?